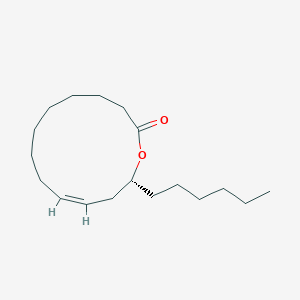
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2. It is a member of the oxacyclotridecane family, characterized by a 13-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a hexyl side chain and a double bond at the 10th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a ruthenium-based catalyst to form the 13-membered ring. The reaction conditions often include:
Catalyst: Grubbs’ catalyst
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hexyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carbonyl group.
Brominated Compounds: Formed from the substitution of the hexyl side chain.
Aplicaciones Científicas De Investigación
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.
Comparación Con Compuestos Similares
Similar Compounds
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one: Unique due to its specific stereochemistry and functional groups.
Other Oxacyclotridecanes: Similar in structure but may differ in side chains and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H32O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(10Z,13R)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-/t17-/m1/s1 |
Clave InChI |
MLZOTJKUDBBLDQ-QJWNTBNXSA-N |
SMILES isomérico |
CCCCCC[C@@H]1C/C=C\CCCCCCCC(=O)O1 |
SMILES canónico |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


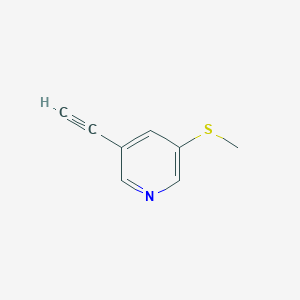
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)
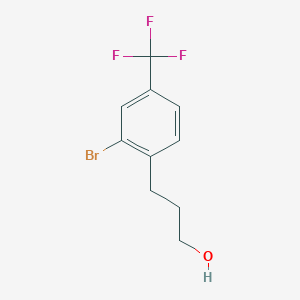
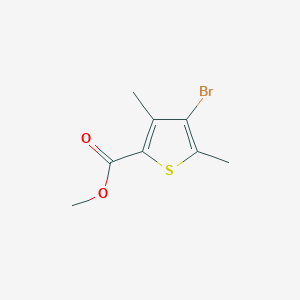
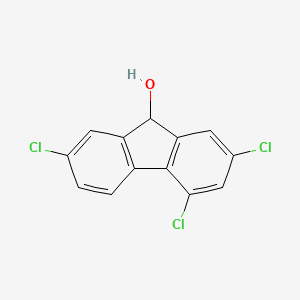
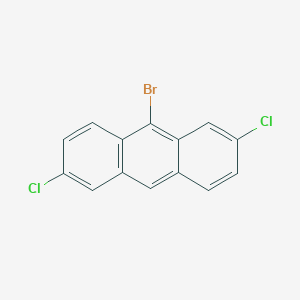
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
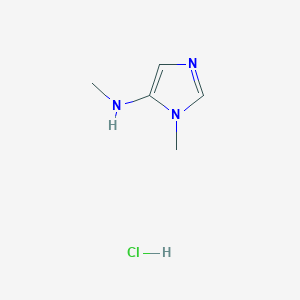
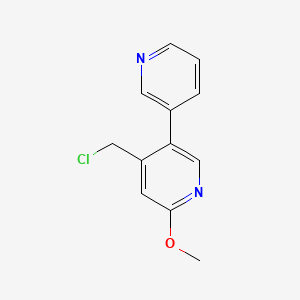
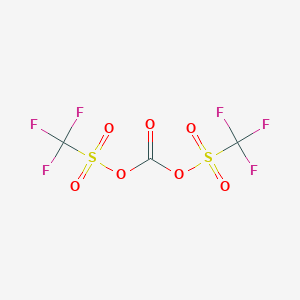
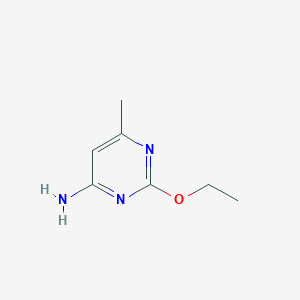
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
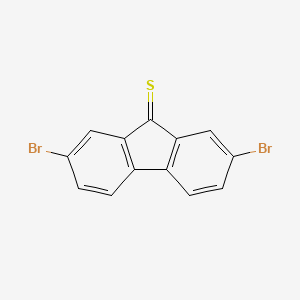
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
